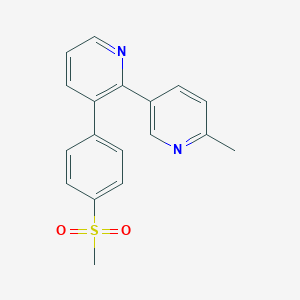

2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine

説明

“2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine” is a chemical compound with the molecular formula C18H16N2O2S . It is an impurity of Etoricoxib, which is a selective COX-2 inhibitor .

Synthesis Analysis

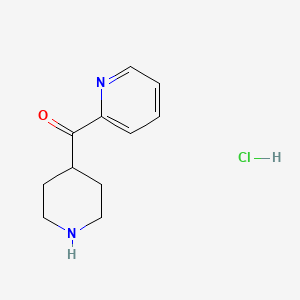

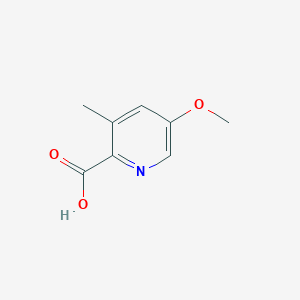

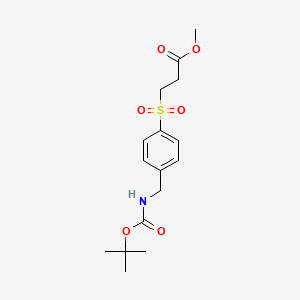

The synthesis of this compound involves a five-step process . The process starts with the conversion of 4-(methylthio)benzyl alcohol into 4-(methylthio)benzyl chloride. This is followed by the conversion of 4-(methylthio)benzyl chloride with an alkali metal cyanide into 4-(methylthio)phenylacetonitrile. The 4-(methylthio)phenylacetonitrile is then condensed with a 6-methylnicotinic ester to give 3-2-(4-(methylthio)phenyl)-2-cyanoacetylpyridine. This compound is then hydrolyzed and decarboxylated under acidic conditions to give 3-2-(4-(methylthio)phenyl)acetylpyridine. Finally, 3-2-(4-(methylthio)phenyl)acetylpyridine is oxidized to give the end product .Molecular Structure Analysis

The molecular structure of “2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine” can be represented by the InChI code:InChI=1S/C18H16N2O2S/c1-13-5-6-15 (12-20-13)18-17 (4-3-11-19-18)14-7-9-16 (10-8-14)23 (2,21)22/h3-12H,1-2H3 .

科学的研究の応用

Photoluminescence Properties

2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine, as part of a series of bis-cyclometallated iridium(III) complexes, has been studied for its photoluminescence properties. These complexes exhibit green or blue emissions, with significant photoluminescence quantum yields in de-aerated solutions. Such materials are relevant in the field of light-emitting electrochemical cells (LECs) (Ertl et al., 2015).

Crystallography and Polymorphism

A polymorph of N-(6-methylpyridin-2-yl)mesitylenesulfonamide, structurally related to 2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine, has been characterized. The dimorphism observed in this compound is solvent-dependent and shows variations in molecular conformation and packing (Pan & Englert, 2013).

Coordination Chemistry

Derivatives of pyridine, like 2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine, have been utilized in coordination chemistry, particularly with lanthanide compounds for biological sensing and iron complexes showing unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Chemical Synthesis

Research has been conducted on the synthesis of substituted 2-aminopyridines using 2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine derivatives. These compounds are important intermediates in organic synthesis and pharmaceutical research (Teague, 2008).

Hydrogen-Bond Donors and Acceptors

Studies have been conducted on balancing hydrogen-bond donors and acceptors in bifunctional aromatic N-heterocycles, a category that includes 2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine. These compounds are significant in the development of supramolecular reagents (Aakeröy et al., 2007).

Bimetallic Complexes

Bimetallic complexes involving elements like ytterbium and europium have been stabilized using ligands derived from 2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine. These complexes showcase unique chemical and electronic properties, valuable in inorganic and organometallic chemistry (Dietel et al., 2009).

Reactivity in Chemical Transformations

The reactivity of 2-substituted 3-ethylsulfonylpyridines, closely related to 2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine, has been explored in various chemical transformations. Understanding such reactivity patterns is crucial for designing new synthetic routes in organic chemistry (Rouchaud et al., 1997).

特性

IUPAC Name |

2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-13-5-6-15(12-20-13)18-17(4-3-11-19-18)14-7-9-16(10-8-14)23(2,21)22/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQFDIJHIDCKJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=C(C=CC=N2)C3=CC=C(C=C3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

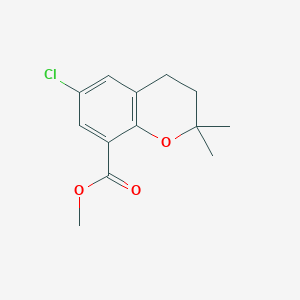

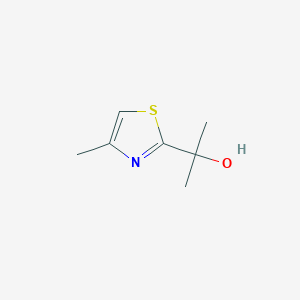

Feasible Synthetic Routes

Q & A

Q1: How does Etoricoxib interact with its target and what are the downstream effects?

A: Etoricoxib acts by selectively inhibiting the enzyme cyclooxygenase-2 (COX-2) []. COX-2 is responsible for the production of prostaglandins, which are lipid mediators involved in inflammation and pain signaling. By inhibiting COX-2, Etoricoxib reduces the production of these inflammatory mediators, ultimately leading to a decrease in inflammation and pain [].

Q2: What is the SAR (Structure-Activity Relationship) of Etoricoxib and how do structural modifications impact its activity, potency, and selectivity?

A: The specific structural features of Etoricoxib that contribute to its high selectivity for COX-2 over COX-1 are detailed in the provided research. The paper highlights the importance of the methylsulfonylphenyl group and the methylpyridinyl group in its structure for achieving this selectivity []. While the paper itself doesn't delve into specific structural modifications and their impact, it underscores that even minor alterations to the Etoricoxib molecule could significantly influence its binding affinity for COX-2 and its selectivity profile. This suggests that further research exploring such modifications could be valuable in understanding the full potential of this compound and potentially developing even more selective COX-2 inhibitors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate](/img/structure/B1428461.png)

![1-[(4-Chlorophenyl)carbonyl]-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B1428469.png)

![6-[(2R,5R)-1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B1428475.png)